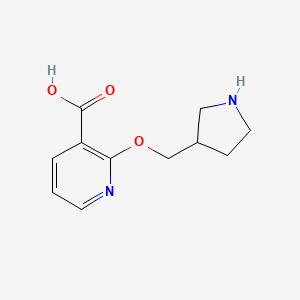![molecular formula C26H26N4 B12833596 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) is a complex organic compound with the molecular formula C30H28N6 It is known for its unique structure, which consists of a biphenyl core linked to two N1-methylbenzene-1,4-diamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Attachment of N1-Methylbenzene-1,4-Diamine Groups: The biphenyl core is then reacted with N1-methylbenzene-1,4-diamine under specific conditions to form the final compound. This step often involves the use of a catalyst such as palladium on carbon and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a catalyst and elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine compounds.
Aplicaciones Científicas De Investigación
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Mecanismo De Acción
The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a candidate for cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- **N1,N1’-([1,1’-Biphenyl]-4,4
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine): Known for its biphenyl core and two N1-methylbenzene-1,4-diamine groups.
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-ethylbenzene-1,4-diamine): Similar structure but with ethyl groups instead of methyl groups.
Propiedades
Fórmula molecular |
C26H26N4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3 |
Clave InChI |
UHIXFUMVHZAVGP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


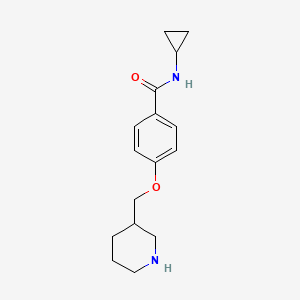
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
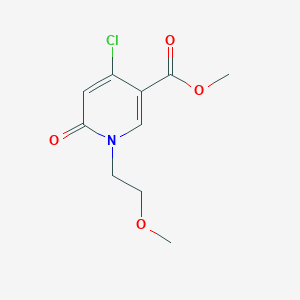
![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
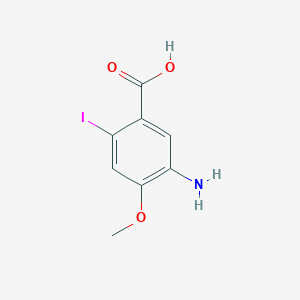
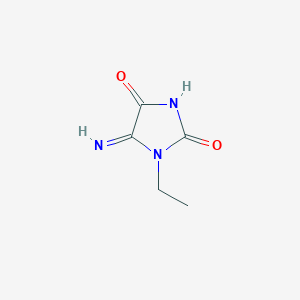
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
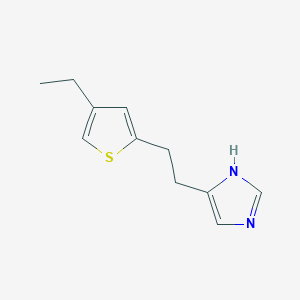

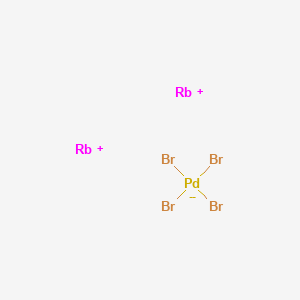
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
